1-(2-Chloroacetyl)piperidine-3-carboxamide
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Overview
Description
Scientific Research Applications
HIV-1 Inhibition
One application is in the discovery of CCR5 antagonists for treating HIV-1. A study introduced carbamoyl groups into piperidine-4-carboxamide derivatives, leading to compounds with high metabolic stability and potent inhibitory activity against HIV-1 envelope-mediated membrane fusion. Specifically, 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide showed strong inhibition of CCR5-using HIV-1 clinical isolates, highlighting its potential as an anti-HIV agent (Imamura et al., 2006).
Cannabinoid Receptor Antagonism
Another research area focuses on cannabinoid receptor antagonists for potential therapeutic use. Pyrazole derivatives, specifically designed to serve as cannabinoid receptor antagonists, revealed structural requirements for potent activity. These findings are crucial for developing compounds that can antagonize the effects of cannabinoids, potentially offering therapeutic benefits (Lan et al., 1999).
Anti-Acetylcholinesterase Activity
Further research into piperidine derivatives has explored their use in combating neurodegenerative diseases. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated significant anti-acetylcholinesterase (anti-AChE) activity, with certain compounds showing potential as antidementia agents (Sugimoto et al., 1990).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, to which this compound belongs, are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s suggested that similar compounds proceed through an outer-sphere dissociative mechanism, undergoing a series of successive protonations .
properties
IUPAC Name |
1-(2-chloroacetyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c9-4-7(12)11-3-1-2-6(5-11)8(10)13/h6H,1-5H2,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXIPUBTNRBWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
877964-41-5 |
Source
|
Record name | 1-(2-chloroacetyl)piperidine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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